Cas no 1805283-38-8 (5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)

5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid
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- インチ: 1S/C9H6F2N2O3/c10-9(11)7-5(1-6(14)15)8(16)4(2-12)3-13-7/h3,9H,1H2,(H,13,16)(H,14,15)
- InChIKey: YYWRMRNWUWXDQX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(C(C#N)=CN1)=O)CC(=O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 457
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 90.2
5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029045392-1g |
5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid |
1805283-38-8 | 97% | 1g |
$1,445.30 | 2022-04-01 |
5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid 関連文献
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5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acidに関する追加情報
Introduction to 5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic Acid (CAS No. 1805283-38-8)
5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid, with the CAS number 1805283-38-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a cyano group, a difluoromethyl group, and a hydroxyl group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The< strong>5-Cyano substituent at the 5-position of the pyridine ring introduces a polar electron-withdrawing effect, which can influence the electronic properties of the molecule. This feature is particularly useful in designing molecules with specific interactions with biological targets. Additionally, the< strong>2-(difluoromethyl) group enhances the metabolic stability of the compound by reducing its susceptibility to oxidative degradation. The< strong>4-hydroxypyridine moiety provides a hydrogen bond donor site, which can be crucial for binding to biological receptors.
The< strong>3-acetic acid side chain at the 3-position adds another layer of functionality to the molecule, enabling further derivatization and modification. This acetic acid group can participate in various chemical reactions, such as esterification or amidation, providing synthetic chemists with multiple pathways for constructing more complex molecules. The combination of these functional groups makes 5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have shown that these compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The< strong>5-Cyano,< strong>2-(difluoromethyl), and< strong>4-hydroxypyridine groups collectively contribute to these pharmacological properties by influencing the molecule's interactions with biological targets. For instance, the electron-withdrawing nature of the cyano group can enhance binding affinity to enzymes or receptors.
The< strong>3-acetic acid moiety also plays a role in modulating biological activity. It can be used to fine-tune the solubility and pharmacokinetic properties of drug candidates. Furthermore, this group can serve as a site for further chemical modifications, allowing for the development of libraries of compounds with varying biological profiles. Such modifications are essential in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.
The synthesis of 5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of each functional group must be carefully controlled to avoid unwanted side reactions. For example, the addition of the cyano group typically involves cyanation reactions, which can be performed using cyanating agents such as copper(I) cyanide or potassium cyanide under controlled conditions.
The incorporation of the< strong>2-(difluoromethyl) group often requires halogenation followed by metal-catalyzed cross-coupling reactions. These steps demand precise control over reaction conditions to prevent over-halogenation or decomposition of the intermediate products. Similarly, the introduction of the< strong>4-hydroxypyridine moiety typically involves hydroxylation reactions or nucleophilic substitution at the 4-position of the pyridine ring.
The final step in synthesizing 5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid involves introducing the< strong>3-acetic acid side chain. This can be achieved through various synthetic strategies, such as carboxylation reactions or oxidation of an alcohol precursor. Each synthetic route must be evaluated for efficiency, cost-effectiveness, and environmental impact.
In conclusion, 5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid (CAS No. 1805283-38-8) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules. The ongoing research in this area continues to uncover new applications and synthetic strategies for this compound, highlighting its importance in modern medicinal chemistry.
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